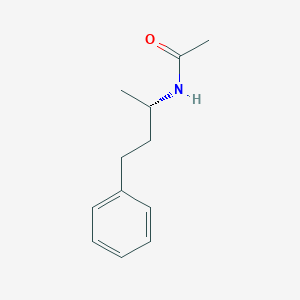
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones
準備方法
The synthesis of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes and ketones . Another method involves the Bucherer-Bergs reaction, which is used to synthesize larger homologous molecules . Industrial production methods often involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .
化学反応の分析
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylsulfonyl chlorides and triethylamine . The major products formed from these reactions are typically derivatives of the imidazolidine-2,4-dione core, which can exhibit different biological activities .
科学的研究の応用
作用機序
The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is involved in the regulation of neuronal excitability . This binding can lead to anticonvulsant effects by stabilizing the inactive state of the channel and preventing excessive neuronal firing . Additionally, the compound has been shown to exhibit antibacterial activity by targeting specific bacterial proteins .
類似化合物との比較
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives . While both classes of compounds exhibit diverse biological activities, the imidazolidine-2,4-dione derivatives are unique in their ability to interact with specific molecular targets, such as the voltage-gated sodium channel . Other similar compounds include hydantoins, which are also known for their anticonvulsant and antibacterial properties .
特性
CAS番号 |
923039-41-2 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
1-methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-17-11-15(19)18(16(17)20)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChIキー |
PZIJZJVKKWZSLI-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
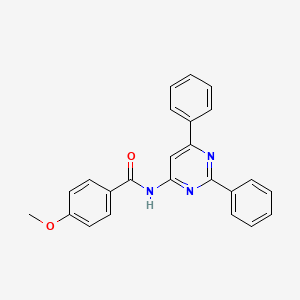
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
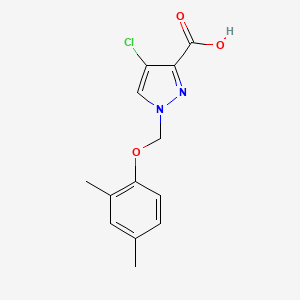
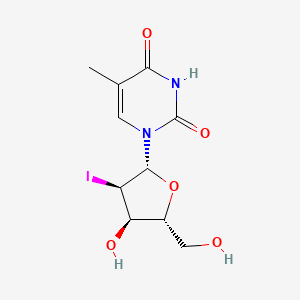
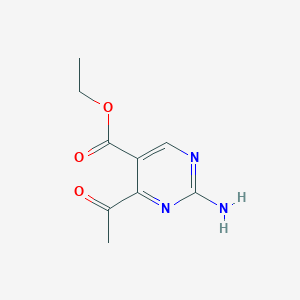

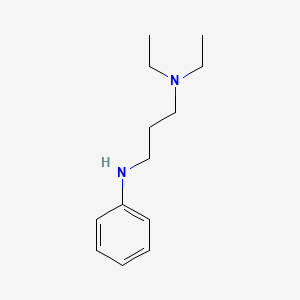
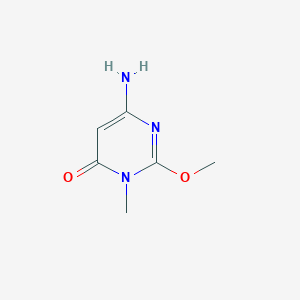
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
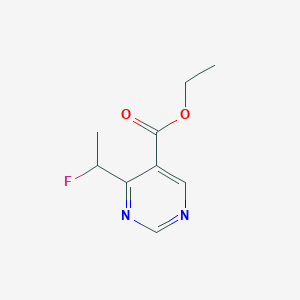
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
